molecular formula C25H29NO2 B1193658 1-Pentyl-3-(4-methoxybenzoyl)indole CAS No. 1345966-78-0

1-Pentyl-3-(4-methoxybenzoyl)indole

Cat. No. B1193658
M. Wt: 375.51
InChI Key: BSQFBMXCQIKYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09441033B2

Procedure details

The wells of an enhanced binding 96 well polystyrene microtiter plate were coated with IgG fraction of antiserum raised to Immunogen VI, diluted in 10 mM Tris, pH8.5 (125 μl/well). The appropriate antibody coating dilution was determined using standard ELISA checkerboard techniques. The plate was incubated overnight at 4° C., washed 4 times over 10 minutes with Tris buffered saline containing Tween 20 (TBST) and tapped dry. Standard solutions of RCS-4 were prepared in TBST at 0, 0.3125, 0.625, 1.25, 2.5, 5, 10 and 20 ng/ml, and 50 μl of each was added to the appropriate wells (see FIG. 1). 75 μl of conjugate (appropriate hapten-HRP) diluted in Tris buffer (pH 7.2) containing EDTA, D-mannitol, sucrose, thimerosal and BSA, was added to each of the wells. The appropriate dilution of conjugate was also determined using standard ELISA checkerboard techniques. The plate was incubated at 25° C. for 1 hour. Excess unbound conjugate was removed by washing 6 times over a 10 minute period with TBST. 125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate that was then incubated for 20 minutes in the dark at room temperature. The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well. The absorbance was then measured at 450 nm using a microtiter plate reader. The data are inputted to a computer program called ‘KC Junior’. It is a 4 parameter fit curve and allow the calculation of concentrations between the standard runs. This program is used to calculate the IC50s by dividing the 0 ng/ml OD value by 2 and obtaining the concentration value from the curve for this OD. The data generated in the assay and inputted to a computer program called ‘KC Junior’ are presented in Table 3.
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:12]([CH2:17][C:18](O)=O)[CH2:13][C:14](O)=O)[CH2:2]N(CC(O)=O)CC(O)=O.C(O)[C@H]([C@H:24]([C@@H:26]([C@@H:28]([CH2:30]O)O)O)O)O.C(O)[C@H]1O[C@H:38]([O:40][C@:41]2([CH2:50]O)O[C@H:44]([CH2:46][OH:47])[C@@H:43](O)[C@@H:42]2O)[C@H](O)[C@@H](O)[C@@H]1O.CC[Hg]S[C:60]1[C:65](C([O-])=O)=CC=C[CH:61]=1.[Na+].[CH2:70](O)C(N)(CO)CO>>[CH3:61][CH2:60][CH2:65][CH2:18][CH2:17][N:12]1[C:1]2[C:2](=[CH:30][CH:28]=[CH:26][CH:24]=2)[C:14]([C:46]([C:44]2[CH:43]=[CH:42][C:41]([O:40][CH3:38])=[CH:50][CH:70]=2)=[O:47])=[CH:13]1 |f:3.4|

Inputs

Step One
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed 4 times over 10 minutes with Tris buffered saline
Duration
10 min
ADDITION
Type
ADDITION
Details
containing Tween 20 (TBST)
CUSTOM
Type
CUSTOM
Details
tapped dry
ADDITION
Type
ADDITION
Details
each was added to the appropriate wells (see FIG. 1)
ADDITION
Type
ADDITION
Details
was added to each of the wells
WAIT
Type
WAIT
Details
The plate was incubated at 25° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Excess unbound conjugate was removed
WASH
Type
WASH
Details
by washing 6 times over a 10 minute period with TBST
Duration
10 min
ADDITION
Type
ADDITION
Details
125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate that
WAIT
Type
WAIT
Details
was then incubated for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
dark at room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well
CONCENTRATION
Type
CONCENTRATION
Details
the calculation of concentrations between the standard
CUSTOM
Type
CUSTOM
Details
obtaining the concentration value from the curve for this OD

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.